molecular formula C10H4ClF3N2 B1405867 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine CAS No. 1402545-53-2

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine

Cat. No. B1405867
CAS RN: 1402545-53-2
M. Wt: 244.6 g/mol
InChI Key: LGZVOFHGAXBZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine, often referred to as 2,4-DFPP, is an aromatic heterocyclic compound that has been of great interest for its unique properties and potential applications in a variety of scientific fields. It is a member of the pyrimidine family, which is a class of compounds composed of a six-membered ring of four carbon atoms and two nitrogen atoms. 2,4-DFPP has been studied extensively for its potential use in drug discovery, as a reagent for synthetic chemistry, and as a catalyst in organic reactions.

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is a biologically active core structure in various medicinal compounds. It's involved in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves a series of steps including metalation, diastereomeric salt resolution, and fluorination of specific precursors to form the desired pyrimidine derivative (Butters et al., 2001). Further, the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, a class of anticancer agents that uniquely inhibit tubulin binding, have been extensively studied. These compounds have shown the ability to overcome resistance attributed to multidrug resistance transporter proteins and inhibit tumor growth in various models (Zhang et al., 2007).

Kinase Inhibition

Kinase inhibitors are pivotal in the treatment of various cancers. The synthesis and successful execution of novel compounds like 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, potentially acting as kinase inhibitors, have been facilitated by 2,4-disubstituted-5-fluoropyrimidine. These compounds have been synthesized through a series of regioselective substitutions and transformations, paving the way for new therapeutic options (Wada et al., 2012).

Noninvasive Drug Studies

The physical properties of fluorine atoms in fluoropyrimidines make them highly suitable for noninvasive studies using imaging technologies like PET (Positron Emission Tomography) and MRS/MRI (Magnetic Resonance Spectroscopy/Imaging). These methods provide valuable insights into the fate of these drugs at their target sites, aiding in the optimization of chemotherapy and assessment of new drug candidates (Wolf et al., 2003).

Analytical Chemistry

In the realm of analytical chemistry, the development of chromatographic methods, such as Liquid Chromatography (LC), for studying the stability of pharmaceutical formulations containing compounds like voriconazole, underlines the significance of 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine. These methods allow for the precise determination of enantiomers and impurities, which is crucial for ensuring the quality and efficacy of pharmaceutical products (Servais et al., 2014).

properties

IUPAC Name

2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3N2/c11-10-15-4-8(14)9(16-10)6-2-1-5(12)3-7(6)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZVOFHGAXBZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.